![molecular formula C14H22N6 B5090451 N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a pyridazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the formation of the triazole and pyridazine rings. Common synthetic routes include:
Formation of the Piperidine Ring: This step involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to form the desired piperidine derivative.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine derivatives with dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C can significantly improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Known for its use in polymer synthesis.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the production of hindered amine light stabilizers.
2,2,6,6-Tetramethylpiperidin-4-yl)amino]pentanoic acid: Utilized in the study of metal-carbonyl tracers.
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13(2)7-10(8-14(3,4)19-13)16-11-5-6-12-17-15-9-20(12)18-11/h5-6,9-10,19H,7-8H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMUPXZIDUXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NN3C=NN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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